molecular formula C5H11NO B1590442 N-ethyl-N-methylacetamide CAS No. 38806-26-7

N-ethyl-N-methylacetamide

Cat. No.: B1590442
CAS No.: 38806-26-7
M. Wt: 101.15 g/mol
InChI Key: MGDNHIJGIWHQBL-UHFFFAOYSA-N
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Description

N-ethyl-N-methylacetamide is an organic compound with the molecular formula C5H11NO. It is a tertiary amide, characterized by the presence of an acetamide group bonded to both an ethyl and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-N-methylacetamide can be synthesized through the reaction of ethylamine and methyl acetate. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the amide bond. The general reaction is as follows: [ \text{CH}_3\text{COOCH}_3 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CON}(\text{C}_2\text{H}_5)(\text{CH}_3) + \text{CH}_3\text{OH} ]

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Corresponding amines

    Substitution: Varied products based on the nucleophile used

Scientific Research Applications

N-ethyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: The compound is employed in biochemical assays and as a stabilizer for certain enzymes.

    Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    N-methylacetamide: Similar in structure but lacks the ethyl group, resulting in different physical and chemical properties.

    N,N-dimethylacetamide: Contains two methyl groups instead of an ethyl and a methyl group, leading to variations in reactivity and applications.

    N-ethylacetamide: Lacks the methyl group, which affects its solubility and interaction with other molecules.

Uniqueness: N-ethyl-N-methylacetamide is unique due to its specific combination of ethyl and methyl groups, which confer distinct solubility, reactivity, and interaction properties compared to its analogs. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-ethyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-6(3)5(2)7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNHIJGIWHQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539122
Record name N-Ethyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-26-7
Record name N-Ethyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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